REACTION_CXSMILES
|
C([Si](CC)(CC)[C:4]#[C:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][O:14][CH3:15])=[CH:8][C:7]=1[CH3:16])C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>>[C:5]([C:6]1[CH:11]=[CH:10][C:9]([O:12][CH2:13][O:14][CH3:15])=[CH:8][C:7]=1[CH3:16])#[CH:4] |f:1.2|
|
Name
|
triethyl((4-(methoxymethoxy)-2-methylphenyl)ethynyl)silane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Si](C#CC1=C(C=C(C=C1)OCOC)C)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
At this point, the ice-bath was removed
|
Type
|
WASH
|
Details
|
eluted with 20% EtOAc in Hexanes
|
Type
|
CUSTOM
|
Details
|
to remove insoluble salts
|
Type
|
CUSTOM
|
Details
|
The crude product was then purified by Combiflash
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=C(C=C(C=C1)OCOC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |